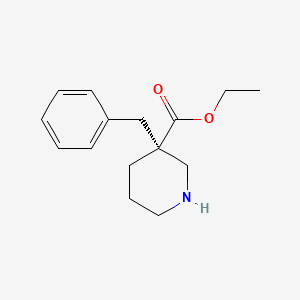

ethyl (S)-3-benzylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3-benzylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCBRFNAHXZGZ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CCCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl S 3 Benzylpiperidine 3 Carboxylate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct pathways to enantiomerically pure compounds like ethyl (S)-3-benzylpiperidine-3-carboxylate by creating the desired stereocenter with high fidelity. These methods leverage chiral catalysts, auxiliaries, or resolution techniques to favor the formation of the (S)-enantiomer.

Chiral Auxiliaries and Substrate-Controlled Stereoselection

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis. nih.gov In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of the target compound, a plausible strategy involves the alkylation of a piperidine (B6355638) precursor attached to a chiral auxiliary.

One common approach employs Evans-type oxazolidinone auxiliaries. researchgate.net The synthesis would begin by acylating a chiral oxazolidinone with a suitable piperidine-3-carboxylic acid derivative. The resulting N-acyl oxazolidinone creates a chiral environment that directs the approach of an electrophile, in this case, a benzylating agent like benzyl (B1604629) bromide. Deprotonation of the α-carbon to the carbonyl group generates a stereochemically defined enolate, which is shielded on one face by the auxiliary's substituent. Subsequent benzylation occurs from the less hindered face, establishing the desired stereocenter. Finally, the chiral auxiliary is cleaved, often under mild hydrolytic conditions, to yield the enantiomerically enriched product, this compound, and the recoverable auxiliary. researchgate.net The diastereoselectivity of the alkylation is typically high, leading to a high enantiomeric excess (ee) in the final product.

| Step | Reagents and Conditions | Purpose | Typical Diastereomeric Ratio (d.r.) |

| Acylation | Piperidine-3-carboxylic acid derivative, Pivaloyl chloride, Chiral oxazolidinone, DMAP | Attachment of chiral auxiliary | N/A |

| Enolate Formation | Sodium bis(trimethylsilyl)amide (NaHMDS), THF, -78 °C | Generation of a stereodefined enolate | N/A |

| Alkylation | Benzyl bromide (BnBr) | Introduction of the benzyl group | >95:5 |

| Cleavage | Lithium hydroxide (B78521) (LiOH), Hydrogen peroxide (H₂O₂) | Removal of auxiliary to yield the product | N/A |

Catalytic Enantioselective Hydrogenation Protocols

Catalytic enantioselective hydrogenation is a powerful and atom-economical method for creating stereocenters. This technique is particularly effective for the synthesis of chiral piperidines from unsaturated precursors like tetrahydropyridines. nih.gov The synthesis of this compound via this method would involve the hydrogenation of a prochiral enamine or a tetrahydropyridine (B1245486) intermediate using a chiral transition metal catalyst.

A common precursor is ethyl 1-benzyl-3-benzyl-1,4,5,6-tetrahydropyridine-3-carboxylate. The double bond in the tetrahydropyridine ring can be hydrogenated using a chiral catalyst, typically based on rhodium or iridium, complexed with a chiral phosphine (B1218219) ligand such as DuanPhos or BINAP. dicp.ac.cnnih.gov The chiral ligand coordinates to the metal center, creating a chiral pocket that forces the substrate to bind in a specific orientation. Hydrogen is then delivered to one face of the double bond, leading to the formation of the (S)-enantiomer in high enantiomeric excess. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity. dicp.ac.cn

| Catalyst System | Substrate Type | Solvent | Pressure (H₂) | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ / (S)-DuanPhos | Tetrahydropyridine | Methanol (B129727) | 10 atm | >95% |

| [Ir(COD)Cl]₂ / (R,S)-Josiphos | Substituted Pyridinium (B92312) Salt | Dichloromethane (B109758) | 50 atm | >90% |

| Ru(OAc)₂ / (S)-BINAP | Enamine | Ethanol (B145695) | 20 atm | >98% |

Dynamic Kinetic Resolution and Desymmetrization Strategies

Dynamic kinetic resolution (DKR) is an elegant strategy for converting a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. This process combines a rapid, reversible racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other.

For a compound like ethyl 3-benzylpiperidine-3-carboxylate, a DKR approach could be applied to a racemic precursor, such as a γ-aryl-δ-oxoester. acs.orgresearchgate.net In a key step, the racemic oxoester undergoes cyclodehydration with a chiral amine, like (R)-phenylglycinol. This reaction forms a bicyclic δ-lactam intermediate. The conditions are chosen to allow for the epimerization of the stereocenter in the starting material, ensuring that the less reactive enantiomer is continuously converted into the more reactive one. This dynamic process funnels the entire racemic mixture into a single diastereomeric lactam product. Subsequent reduction of the lactam yields the enantiopure 3-arylpiperidine derivative. acs.org While this example leads to 3-arylpiperidines, the principle is applicable to the synthesis of the target molecule by selecting the appropriate starting materials.

| Process | Key Reagent/Catalyst | Intermediate | Advantage |

| Dynamic Kinetic Resolution | (R)- or (S)-Phenylglycinol | Bicyclic δ-lactam | Theoretical yield up to 100% |

| Enzyme-Triggered Cascade | Transaminase | cis-2,6-disubstituted piperidine | High diastereoselectivity |

| Desymmetrization | Chiral base or catalyst | Prochiral di-ester | Creates chirality from a symmetric molecule |

Stereoselective Reductive Amination Routes

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for constructing the piperidine ring. umich.eduarkat-usa.org A stereoselective variant can be employed to synthesize this compound. The synthesis could start from a δ-keto ester, specifically ethyl 5-amino-2-benzyl-3-oxopentanoate.

In this route, the linear keto-amine substrate undergoes intramolecular cyclization to form a cyclic imine or enamine intermediate. The stereoselective reduction of this intermediate using a chiral reducing agent or, more commonly, a chiral catalyst in the presence of a hydrogen source (e.g., H₂ or a Hantzsch ester), establishes the stereocenter at the C3 position. Chiral catalysts for this transformation often feature a transition metal like iridium or rhodium coordinated to a chiral ligand. The steric and electronic properties of the catalyst-ligand complex direct the hydride delivery to one face of the iminium ion, yielding the target (S)-enantiomer with high enantioselectivity.

Convergent and Stepwise Synthesis Strategies

Linear or convergent syntheses build the target molecule through a sequence of well-established chemical reactions. While they may not always establish chirality as elegantly as asymmetric methods, they are robust and often used for large-scale production, with chiral resolution performed at a later stage if necessary.

Multi-step Linear Syntheses Involving Grignard and Elimination Sequences

A multi-step linear synthesis offers a reliable, albeit longer, path to the core structure of 3-benzylpiperidines. researchgate.net A representative sequence might start from a pyridine (B92270) derivative, such as pyridine-3-carboxaldehyde. The addition of a phenylmagnesium bromide (a Grignard reagent) to the aldehyde functionality yields a (phenyl)(pyridin-3-yl)methanol intermediate. This step effectively introduces the precursor to the benzyl group.

The subsequent step involves a one-pot deoxygenation of the hydroxyl group and saturation of the pyridine ring. This transformation can be achieved via catalytic hydrogenation over a palladium catalyst. researchgate.net The reaction conditions are tuned to promote both the removal of the hydroxyl group (hydrogenolysis) and the reduction of the aromatic pyridine ring to a piperidine ring. While this specific sequence yields 3-benzylpiperidine, it can be adapted to produce the target molecule by starting with a pyridine-3-carboxylate derivative and performing the benzylation at a different stage. For instance, a Dieckmann condensation of a suitably substituted diester can form the piperidine ring, followed by subsequent benzylation. google.com

Intramolecular Cyclization Reactions for Piperidine Ring Construction

The formation of the piperidine ring is a critical step in the synthesis of this compound. Intramolecular cyclization, where a linear precursor molecule closes to form the heterocyclic ring, is a powerful and widely used strategy. nih.gov This approach typically involves the formation of either a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to complete the six-membered ring. nih.gov

Several intramolecular cyclization tactics are employed for piperidine synthesis, including:

Reductive Amination: A common method involves the intramolecular reductive amination of a linear amino-aldehyde or amino-ketone. nih.govyoutube.com In this process, the amine and carbonyl groups within the same molecule condense to form a cyclic iminium ion, which is then reduced in situ to yield the piperidine ring.

Radical Cyclization: Radical reactions can also be utilized to form the piperidine structure. For instance, a cobalt(II) catalyst can facilitate the radical intramolecular cyclization of linear amino-aldehydes. nih.gov

Metal-Catalyzed Cyclization: Transition metals are often used to catalyze ring-closing reactions. These methods can offer high levels of stereo- and regioselectivity, which is crucial for constructing a chiral molecule like the target compound. nih.gov

The choice of cyclization strategy depends on the availability of starting materials and the desired substitution pattern on the piperidine ring.

Strategic Incorporation of Benzyl and Ester Moieties

The benzyl and ethyl carboxylate groups at the C3 position are defining features of the target molecule. Their introduction can be achieved either before or after the formation of the piperidine ring.

A highly effective strategy involves using a precursor that already contains both the benzyl and ester groups. For example, a synthesis can begin with a molecule like N-benzyl glycine (B1666218) ethyl ester. google.com This starting material can be reacted with other reagents to build a linear chain that is then induced to cyclize, thereby forming the piperidine ring with the benzyl and ester moieties already correctly positioned. This approach simplifies the synthetic route by incorporating key functionalities at an early stage.

Alternatively, these groups can be introduced onto a pre-formed piperidine ring. The benzyl group could be added via an alkylation reaction using benzyl bromide. google.com Similarly, the ester group could be installed at the C3 position through various carboxylation and esterification techniques. However, installing these groups onto an existing ring can sometimes lead to challenges with regioselectivity and stereocontrol.

Esterification and Functional Group Interconversion Methods

The ethyl ester functional group is a key component of the target compound. Its formation is typically achieved through direct esterification or by converting another functional group into the ester.

Fischer-Speier esterification is a classic and reliable method for converting a carboxylic acid into an ester. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves treating the corresponding carboxylic acid, (S)-3-benzylpiperidine-3-carboxylic acid, with an excess of ethanol in the presence of a strong acid catalyst. libretexts.org

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ethyl ester product. masterorganicchemistry.com To drive the reversible reaction to completion, either a large excess of the alcohol is used, or the water produced is removed from the reaction mixture. libretexts.org

Table 1: Common Catalysts and Conditions for Fischer Esterification

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess ethanol, reflux temperature | A strong, common, and inexpensive catalyst. masterorganicchemistry.com |

| Tosic Acid (TsOH) | Excess ethanol, reflux temperature | An organic-soluble acid catalyst, often easier to handle. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Gaseous HCl in ethanol or ethanolic HCl | Can be generated in situ or used as a solution. masterorganicchemistry.com |

This table presents common catalysts and conditions applicable to the Fischer esterification process.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org This method would be particularly useful if a synthetic route first produced a different ester of (S)-3-benzylpiperidine-3-carboxylic acid, such as the methyl ester.

The reaction involves the exchange of the alkoxy group of the starting ester with the alkoxy group from the alcohol solvent. masterorganicchemistry.com For example, to convert a methyl ester to the desired ethyl ester, the methyl ester would be heated in an excess of ethanol with a catalyst. wikipedia.orgmasterorganicchemistry.com The large excess of ethanol shifts the equilibrium towards the formation of the ethyl ester. wikipedia.org This process can be catalyzed by either strong acids, which activate the ester's carbonyl group, or bases like sodium ethoxide, which deprotonate the alcohol to make it a more potent nucleophile. wikipedia.orgmasterorganicchemistry.com

Process Optimization and Scale-Up Considerations

For the synthesis of this compound to be practical and efficient, especially on a larger scale, process optimization is essential. This includes improving reaction yields, reducing reaction times, and employing catalytic methods to minimize waste.

Transition metal catalysis offers powerful tools for forming the bonds necessary to construct and functionalize the piperidine ring, often with high efficiency and selectivity. digitellinc.com Various transition metals, including palladium, rhodium, copper, and nickel, have been employed in the synthesis of substituted piperidines. nih.govmdpi.comyoutube.com

Potential applications in the synthesis of the target compound include:

Palladium (Pd) Catalysis: Palladium catalysts are versatile and can be used for various transformations. For instance, a Pd-catalyzed intramolecular cyclization could be used to form the piperidine ring. mdpi.comacs.org Palladium is also widely used in cross-coupling reactions, which could be adapted to introduce the benzyl group.

Rhodium (Rh) Catalysis: Rhodium complexes are effective for C-H activation reactions, which could potentially be used to functionalize a pre-existing piperidine ring. mdpi.com

Copper (Cu) Catalysis: Copper catalysts are often cheaper than palladium or rhodium and can be used in coupling reactions. mdpi.com

Nickel (Ni) Catalysis: Chiral nickel complexes have been shown to catalyze the cyclization of dialdehydes with amines to form piperidines with high enantioselectivity, a crucial aspect for synthesizing the (S)-enantiomer of the target compound. youtube.com

The use of these catalytic systems can lead to milder reaction conditions, greater tolerance of other functional groups, and improved stereochemical control compared to traditional stoichiometric methods. digitellinc.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Piperidine Synthesis

| Metal Catalyst | Reaction Type | Potential Advantage in Synthesis | Reference |

|---|---|---|---|

| Palladium (Pd) | Intramolecular Cyclization / Azidation | Efficient ring formation, functional group introduction. | mdpi.comacs.org |

| Rhodium (Rh) | C-H Activation / Azidation | Direct functionalization of C-H bonds. | mdpi.com |

| Copper (Cu) | Arylation / Coupling Reactions | Cost-effective alternative for C-C or C-N bond formation. | mdpi.comresearchgate.net |

This table summarizes various transition metal catalysts and their potential applications and advantages in the synthesis of substituted piperidines.

Solvent and Reagent Selection for Enhanced Yield and Purity

The successful synthesis of this compound hinges on the meticulous selection of solvents and reagents, which directly influences reaction kinetics, product yield, and enantiomeric purity. Research into related piperidine derivatives highlights the critical role of the reaction medium in facilitating desired chemical transformations while minimizing side reactions.

The choice of solvent is paramount. Organic solvents such as tetrahydrofuran (B95107) (THF), toluene, ethyl acetate, and dichloromethane are frequently employed. google.com For instance, in the synthesis of a structurally similar compound, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, solvents like ethyl acetate, THF, toluene, and benzene (B151609) were utilized in the cyclization step. google.com The polarity of the solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates. Dichloromethane and ethanol are other common solvents for piperidine derivatives due to their ability to dissolve a wide range of organic compounds. cymitquimica.com

Reagent selection, particularly the choice of base, is equally crucial for achieving high yield and purity. In related syntheses, a variety of inorganic and organic bases have been successfully used. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are common, often used in conjunction with solvents like dimethylformamide (DMF). google.comunisi.it For reactions requiring stronger bases, alkoxides like sodium tert-butoxide, potassium tert-butoxide, sodium ethoxide, and sodium methoxide (B1231860) have proven effective. google.com The selection of the base can be critical in deprotonation steps, facilitating intramolecular cyclization or other key bond-forming reactions.

Optimization of the solvent and base combination has been shown to lead to significant improvements in both yield and purity. In one patented process for a related piperidine, the careful selection of reagents and solvents resulted in a yield of 97.1% with a purity of 99.5% as determined by HPLC. google.com This underscores the importance of systematic screening of reaction conditions to identify the optimal parameters for the synthesis of this compound.

| Reaction Step | Solvent(s) | Reagent/Base | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Methanol, Ethanol, Toluene, Benzene | Sodium Carbonate, Potassium Carbonate, Sodium Hydroxide | - | - | google.com |

| Intramolecular Cyclization (Dieckmann) | Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Benzene | Sodium tert-butoxide, Potassium tert-butoxide, Sodium ethoxide | 97.1% | 99.5% | google.com |

| Purification/Crystallization | Toluene, Benzene, Ethyl Acetate, Dichloromethane | Sodium Hydroxide, Potassium Carbonate, Hydrochloric Acid | - | - | google.com |

| General Synthesis | Dimethylformamide (DMF) | Anhydrous Potassium Carbonate | 62-99% | - | unisi.it |

Industrial-Scale Synthetic Methodologies and Continuous Flow Systems

Translating the synthesis of this compound from the laboratory bench to an industrial scale necessitates methodologies that are not only efficient and high-yielding but also safe, cost-effective, and scalable. While traditional batch processing has been the standard in pharmaceutical manufacturing, continuous flow chemistry is emerging as a superior alternative for producing fine chemicals and active pharmaceutical ingredients (APIs). jst.org.in

Continuous flow systems offer several advantages over batch reactors for the synthesis of complex molecules. jst.org.in These systems, which involve pumping reagents through tubes or microreactors, allow for precise control over reaction parameters such as temperature, pressure, and mixing. jst.org.in This enhanced control can lead to improved reaction selectivity, higher yields, and better product quality. Furthermore, the small reaction volumes within a flow reactor significantly enhance safety, particularly when dealing with exothermic reactions or hazardous intermediates, by allowing for rapid heat dissipation. jst.org.in

| Attribute | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Process Control | Difficult to control temperature and mixing in large volumes | Precise control over temperature, pressure, and flow rate | jst.org.in |

| Safety | Higher risk with exothermic reactions and hazardous materials | Enhanced safety due to small reactor volumes and rapid heat exchange | jst.org.in |

| Scalability | Requires significant redevelopment for scale-up | Easier to scale by extending run time or numbering-up reactors | nih.gov |

| Efficiency & Yield | Often involves multiple steps with purification in between | Higher yields, fewer steps, potential for integrated processes | nih.gov |

| Workup & Purification | Typically involves large volume extractions and chromatography | Can utilize polymer-supported reagents and scavengers, reducing aqueous extraction | nih.gov |

Principles of Green Chemistry in Process Development

The integration of green chemistry principles into the process development for this compound is essential for creating a sustainable and environmentally responsible manufacturing process. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

A primary consideration in green synthesis is the choice of solvents. Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer, more environmentally benign solvents. mdpi.com For the synthesis of piperidine derivatives, this could involve replacing hazardous solvents like benzene or dichloromethane with greener alternatives such as ethanol, ethyl lactate, or even water, where feasible. google.commdpi.com Solvent-less, or solid-state, reactions represent an ideal green alternative, eliminating solvent waste entirely. researchgate.net

The principles of atom economy and waste prevention are also central. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. This involves choosing reactions that are highly efficient and avoiding the use of protecting groups, which add steps and generate waste. Catalysis plays a key role in this regard. The use of catalytic reagents, which are effective in small amounts and can be recycled and reused, is superior to the use of stoichiometric reagents. researchgate.net

Energy efficiency is another core principle. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Alternative energy sources, such as microwave irradiation, can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.com The use of biocatalysts, such as enzymes, can also offer a green alternative for specific transformations, often providing high enantioselectivity under mild reaction conditions. mdpi.com By systematically applying these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable. mdpi.com

Chemical Reactivity and Transformation Pathways of Ethyl S 3 Benzylpiperidine 3 Carboxylate

Reactivity of the Carboxylate Ester Group

The ethyl carboxylate group at the C3 position is a primary site for chemical modification through reactions typical of carboxylic acid esters, such as hydrolysis and reduction.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, (S)-3-benzylpiperidine-3-carboxylic acid, can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis reaction is an equilibrium process and is essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen by a strong acid catalyst (e.g., HCl, H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of an ethanol (B145695) molecule, followed by deprotonation, yields the final carboxylic acid product. chemistrysteps.com To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

Base-Promoted Hydrolysis (Saponification): In contrast, base-promoted hydrolysis is an irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or LiOH) on the electrophilic carbonyl carbon of the ester. youtube.comnih.gov This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide ion (⁻OEt) as the leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either ethoxide or hydroxide) to form a stable carboxylate salt. chemistrysteps.com This final acid-base step is effectively irreversible and pulls the entire equilibrium towards the products, preventing the reformation of the ester. chemistrysteps.comyoutube.com The general mechanism for base-catalyzed ester hydrolysis is classified as a bimolecular acyl-oxygen cleavage (BAC2). nih.gov

| Condition | Catalyst/Reagent | Key Mechanistic Steps | Nature of Reaction | Final Product (before workup) |

|---|---|---|---|---|

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | 1. Protonation of C=O 2. Nucleophilic attack by H₂O 3. Formation of tetrahedral intermediate 4. Elimination of EtOH | Reversible (Equilibrium) libretexts.orgchemistrysteps.com | Carboxylic Acid and Ethanol |

| Basic (Saponification) | Strong Base (e.g., NaOH, LiOH) | 1. Nucleophilic attack by OH⁻ 2. Formation of tetrahedral intermediate 3. Elimination of EtO⁻ 4. Deprotonation of carboxylic acid | Irreversible chemistrysteps.comyoutube.com | Carboxylate Salt and Ethanol |

The ethyl ester group can be selectively reduced to the corresponding primary alcohol, ((S)-3-benzylpiperidin-3-yl)methanol, without affecting the benzyl (B1604629) group or the piperidine (B6355638) ring. This transformation is a fundamental step for accessing a different class of derivatives. The choice of reducing agent is critical for achieving high yields and selectivity.

Strong hydride reagents are typically required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this conversion, readily reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

Alternatively, sodium borohydride (B1222165) (NaBH₄), which is generally unreactive towards esters, can be used in the presence of activating additives. For instance, a system of sodium borohydride in methanol (B129727) can effectively reduce aromatic esters to their corresponding alcohols. researchgate.net This method offers a milder and safer alternative to LiAlH₄. Other specialized reagents, such as a combination of NaBH₄ and iodine (I₂), can also be employed for this transformation. researchgate.net

| Reducing Agent System | Typical Solvent | Reaction Conditions | Key Features |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Anhydrous, 0 °C to reflux | Highly reactive, non-selective, requires careful handling. |

| Sodium Borohydride (NaBH₄) / Methanol (MeOH) | THF | Reflux | Milder than LiAlH₄, safer, enhanced reactivity of NaBH₄. |

| Sodium Borohydride (NaBH₄) / Iodine (I₂) | THF | Room Temperature | Generates diborane (B8814927) in situ, effective for reducing carboxylic acids and can be applied to esters. researchgate.net |

Reactivity of the Piperidine Nitrogen Atom

The secondary amine within the piperidine ring is a nucleophilic center, making it susceptible to reactions with a variety of electrophiles. This reactivity is fundamental for structural diversification through N-alkylation and N-acylation.

The lone pair of electrons on the piperidine nitrogen allows it to act as a potent nucleophile, readily participating in substitution reactions with alkylating agents. gacariyalur.ac.inresearchgate.net N-alkylation introduces a substituent onto the nitrogen atom, a common strategy in medicinal chemistry to modify a molecule's physicochemical properties.

Typical alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl sulfates. The reaction proceeds via a standard SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. gacariyalur.ac.in For instance, reaction with benzyl bromide in the presence of a non-nucleophilic base (to scavenge the HBr byproduct) would yield ethyl (S)-1,3-dibenzylpiperidine-3-carboxylate. guidechem.com Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation.

| Alkylating Agent | Example | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | N-Methylated Piperidine |

| Benzyl Halide | Benzyl Bromide (BnBr) | N-Benzylated Piperidine |

| Acyl Halide | Ethyl Chloroformate (ClCO₂Et) | N-Carbamate |

The nucleophilic nitrogen can also react with acylating agents to form stable amide bonds. This transformation is one of the most frequently used reactions in drug discovery. researchgate.net Acylation can be achieved using various reagents, such as acyl chlorides, acid anhydrides, or by coupling the piperidine with a carboxylic acid using specific coupling agents. nih.gov

Reaction with a simple acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) would yield the corresponding N-acetyl derivative, ethyl (S)-1-acetyl-3-benzylpiperidine-3-carboxylate.

For coupling with a carboxylic acid, a wide array of amide coupling reagents have been developed. researchgate.net Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). nih.govsci-hub.st These reagents activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond under mild conditions. sci-hub.stresearchgate.net

| Reagent Type | Example Reagent(s) | Product Functional Group |

|---|---|---|

| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-Amide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-Amide |

| Carboxylic Acid + Coupling Agents | R-COOH + EDC/HOBt | N-Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | N-Sulfonamide |

C-H Functionalization and Activation

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that allows for the modification of molecular scaffolds without pre-installed functional groups. For ethyl (S)-3-benzylpiperidine-3-carboxylate, C-H bonds exist on the piperidine ring and the benzyl substituent, presenting multiple opportunities for late-stage diversification.

The reactivity of C-H bonds on the piperidine ring is influenced by the nitrogen atom. The α-positions (C2 and C6) are electronically activated by the adjacent nitrogen, but can also be sterically hindered. researchgate.net Conversely, the C3 and C5 positions are electronically deactivated due to the inductive effect of the nitrogen. researchgate.net The C4 position is generally the most sterically accessible and electronically neutral site.

Site-selective C-H functionalization often requires the use of transition metal catalysts (e.g., rhodium, palladium) in combination with directing groups. acs.orgnih.gov For a 3-substituted piperidine, achieving selectivity can be challenging. For example, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at the C2 or C4 positions, with the selectivity being controlled by the choice of catalyst and the N-protecting group. nih.gov Palladium-catalyzed C-H arylation at the C4 position has been studied for piperidines bearing a C3 directing group, a system analogous to the target molecule. acs.org Functionalization at the C3 position is particularly difficult and may require indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by stereoselective ring-opening. nih.gov

The C-H bonds on the benzyl group (ortho, meta, para) are also targets for functionalization, typically through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, though this can be competitive with reactions on the piperidine ring.

Carboxylate-Assisted C-H Activation Mechanisms

Direct C-H activation of the piperidine ring of this compound presents a significant challenge, particularly at the C3 position. The electron-withdrawing inductive effect of the nitrogen atom deactivates the adjacent C-H bonds at C2 and C6, making them less susceptible to electrophilic attack by a metal catalyst. The C3 position, being a quaternary carbon, lacks a C-H bond for direct activation.

While the carboxylate group is known to act as a directing group in various C-H activation reactions, its role in the direct functionalization of the piperidine ring of this specific molecule is not well-documented in the literature. In principle, a carboxylate-assisted mechanism would involve the coordination of the carboxylate oxygen to a transition metal catalyst, positioning the metal in proximity to a C-H bond for subsequent activation. However, in the case of this compound, the most accessible C-H bonds for such a directed activation would likely be on the ethyl group of the ester or the benzylic position, rather than the piperidine ring itself.

It is more likely that C-H activation strategies for this molecule would focus on the more reactive benzylic position or require indirect methods for functionalization of the piperidine ring, as discussed in the following section.

Regioselective Functionalization of the Piperidine Ring

The regioselective functionalization of the piperidine ring in this compound is a complex task due to the electronic properties of the ring and the steric hindrance imposed by the C3 substituents.

Challenges at the C3 Position: As a quaternary carbon, the C3 position is not amenable to direct C-H functionalization. Any modification at this position would necessitate a skeletal rearrangement or a retro-synthetic approach where the substituents are introduced prior to the formation of the piperidine ring.

Functionalization at C2, C4, and C6: Direct functionalization at the C2, C4, and C6 positions is influenced by both electronic and steric factors.

C2 and C6 Positions: The C-H bonds at the C2 and C6 positions are electronically deactivated by the adjacent nitrogen atom. nih.gov However, with appropriate directing groups, functionalization at these positions is possible. For instance, N-protecting groups can act as directing groups to facilitate metal-catalyzed C-H activation at the C2 position. researchgate.net

C4 Position: The C4 position is generally considered more sterically accessible than the C2 and C6 positions, especially when the nitrogen is protected with a bulky group. nih.gov Palladium-catalyzed C-H arylation at the C4 position of piperidines bearing a C3 directing group has been demonstrated, proceeding with good regio- and stereoselectivity. acs.org While the ethyl carboxylate in the target molecule is not a traditional directing group for C4-functionalization, its steric bulk, combined with that of the benzyl group, would likely influence the regioselectivity of any attempted C-H functionalization on the ring.

Indirect Functionalization Strategies: Given the challenges of direct C-H activation at the C3-position of piperidines, indirect methods are often employed. nih.govresearchgate.net One such strategy involves the cyclopropanation of a corresponding tetrahydropyridine precursor, followed by a reductive, regioselective ring-opening of the cyclopropane (B1198618) to introduce functionality at the C3 position. nih.govresearchgate.net

The following table summarizes the general challenges and potential strategies for the regioselective functionalization of the piperidine ring in molecules structurally similar to this compound.

| Position | Electronic Character | Steric Hindrance | Potential Functionalization Strategy |

|---|---|---|---|

| C2/C6 | Electronically deactivated | Moderate | N-protecting group directed C-H activation |

| C3 | Quaternary carbon (no C-H) | High | Not amenable to direct C-H activation |

| C4 | Electronically less deactivated | Lower | Steric control to favor over C2/C6 |

Stereochemical Implications in Reaction Outcomes

The (S)-configuration at the C3 stereocenter of this compound is expected to have a profound influence on the outcomes of its chemical reactions. The bulky benzyl and ethyl carboxylate groups create a chiral environment that can direct the approach of reagents, leading to diastereoselective transformations.

For any reaction involving an attack on the piperidine ring or its substituents, the incoming reagent will experience different steric interactions depending on the trajectory of its approach. For instance, in an N-alkylation or N-acylation reaction, the stereocenter at C3 could influence the conformational preference of the newly introduced substituent on the nitrogen atom.

In reactions where new stereocenters are formed, the existing (S)-chirality at C3 is expected to induce diastereoselectivity. For example, if the piperidine ring were to be functionalized at the C4 position, the approach of the electrophile would be biased towards the face of the ring opposite to the bulkier substituent at C3, leading to the preferential formation of one diastereomer over the other. This principle is fundamental in asymmetric synthesis, where an existing stereocenter directs the formation of new stereocenters.

The stereochemical outcome of reactions can be predicted by considering steric models of the transition states. The most stable transition state will be the one that minimizes steric clashes between the substituents on the chiral center and the incoming reagent. While specific experimental data for this compound is scarce, the principles of stereocontrol are well-established in organic synthesis. rsc.org

Comparative Analysis of Reactivity with Related Piperidine-3-Carboxylates

To understand the unique reactivity of this compound, it is instructive to compare it with simpler, related piperidine-3-carboxylates, such as ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).

Steric Effects: The most significant difference between this compound and ethyl nipecotate is the presence of the bulky benzyl group at the C3 position. This substituent introduces considerable steric hindrance around the C3 and adjacent positions, which can be expected to decrease the rate of reactions involving nucleophilic attack at the C3-carbonyl group or substitution at the C2 and C4 positions of the piperidine ring. In contrast, the C-H bond at the C3 position of ethyl nipecotate allows for reactions such as deprotonation and subsequent alkylation, which are not possible for the C3-disubstituted analogue.

Electronic Effects: The benzyl group is primarily an electron-donating group through hyperconjugation and a weak electron-withdrawing group through induction. Its electronic influence on the reactivity of the carboxylate group is likely to be minimal compared to the steric effects.

Reactivity of the N-H Bond: The reactivity of the secondary amine is also influenced by the C3-substituents. The steric bulk of the benzyl and carboxylate groups may hinder the approach of electrophiles to the nitrogen atom, potentially slowing down N-alkylation and N-acylation reactions compared to less substituted piperidines.

The following table provides a comparative overview of the expected reactivity of this compound and ethyl piperidine-3-carboxylate.

| Reaction Type | This compound | Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate) | Rationale for Difference |

|---|---|---|---|

| N-Alkylation/Acylation | Slower reaction rate expected | Faster reaction rate expected | Increased steric hindrance around the nitrogen atom from the C3-benzyl group. |

| C3-Functionalization | Not possible via direct C-H activation | Possible via deprotonation/alkylation | Presence of a C-H bond at C3 in ethyl nipecotate. |

| Ring C-H Functionalization | C4 functionalization may be favored due to steric blocking of C2/C6 | C2/C6 functionalization may be more competitive | The bulky C3-substituents in the benzyl derivative can direct reactivity towards the less hindered C4 position. |

| Benzylic C-H Functionalization | Possible | Not applicable | Presence of a reactive benzylic position. |

Generating an article with detailed data tables and research findings as requested would require access to proprietary research or data that has not been made publicly available. To maintain scientific accuracy and avoid speculation, the article cannot be written without the necessary primary data for each specified analytical technique.

Advanced Spectroscopic and Structural Characterization of Ethyl S 3 Benzylpiperidine 3 Carboxylate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic properties of molecules. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores.

In the case of ethyl (S)-3-benzylpiperidine-3-carboxylate, the primary chromophore responsible for its UV-Vis absorption is the benzyl (B1604629) group. A chromophore is a part of a molecule that absorbs light. The piperidine (B6355638) ring, being a saturated heterocyclic system, does not possess π-electrons and therefore does not exhibit significant absorption in the near-UV or visible regions of the electromagnetic spectrum. Similarly, the ethyl carboxylate group, in the absence of conjugation with a π-system, typically has an absorption maximum at wavelengths shorter than 200 nm, which is outside the range of conventional UV-Vis spectroscopy.

The UV-Vis spectrum of this compound is therefore dominated by the electronic transitions within the benzene (B151609) ring of the benzyl moiety. The absorption of UV radiation by the benzene ring promotes electrons from its π bonding molecular orbitals to π* antibonding molecular orbitals (π → π* transitions).

Benzene itself exhibits two main absorption bands: a strong absorption band around 204 nm and a weaker, fine-structured band between 230 and 270 nm. The attachment of an alkyl substituent, such as the methylene (B1212753) group in the benzyl moiety, typically results in a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima.

The following table summarizes the typical UV-Vis absorption data for benzene, which serves as the fundamental chromophore in this compound.

Table 1: Typical UV-Vis Absorption Data for the Benzene Chromophore

| Chromophore | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

| Benzene | Hexane | ~204 | ~7,900 | π → π |

| Benzene | Hexane | ~254 | ~200 | π → π (forbidden) |

Note: The data presented is for the parent chromophore, benzene. The actual λmax and ε values for this compound may vary slightly due to the presence of the piperidine-3-carboxylate substituent and the solvent used for analysis.

The electronic transitions in the benzyl group are what define the UV-Vis spectroscopic signature of this compound. The more intense absorption band is attributed to an allowed π → π* transition, while the weaker, fine-structured band at longer wavelengths is due to a symmetry-forbidden π → π* transition that becomes partially allowed through vibrational coupling. These absorption characteristics are fundamental to understanding the electronic properties of the molecule.

Computational Chemistry and Molecular Modeling Studies of Ethyl S 3 Benzylpiperidine 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules. DFT methods are used to approximate the solution to the Schrödinger equation, providing information about electron distribution and energy levels. nih.gov For ethyl (S)-3-benzylpiperidine-3-carboxylate, these calculations can elucidate properties like molecular orbital energies, electrostatic potential, and partial atomic charges.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular electrostatic potential (MEP) maps are also generated from DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are key to predicting intermolecular interactions. researchgate.net Theoretical calculations on similar heterocyclic structures have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine these properties. researchgate.net

| MEP Map | Visualizes sites for electrophilic and nucleophilic attack. | Red areas indicate negative potential (electron-rich); blue areas indicate positive potential (electron-poor). |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into the energies of reactants, products, and intermediate transition states. This is crucial for understanding reaction kinetics and mechanisms.

For chiral molecules like this compound, computational methods can be employed to understand the origins of stereoselectivity in their synthesis. By modeling the transition states of competing reaction pathways leading to different stereoisomers, chemists can determine which pathway is energetically favored. The difference in the activation energies of these transition states dictates the stereochemical outcome of the reaction. While specific studies on this molecule are not prevalent, the methodology is widely applied. For instance, computational analysis can reveal how a chiral catalyst interacts with a substrate, stabilizing one transition state over another, thereby leading to the preferential formation of the (S)-enantiomer.

Computational models can predict the reactivity and selectivity of a molecule in new, un-tested chemical reactions. DFT-derived reactivity descriptors, such as Fukui functions and local softness, can identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. nih.gov By simulating the proposed reaction mechanism, including potential intermediates and transition states, researchers can assess the thermodynamic and kinetic feasibility of a novel transformation before attempting it in a laboratory setting. This predictive power accelerates the discovery of new synthetic routes and chemical applications.

Conformational Landscape Analysis and Isomer Stability

The three-dimensional structure of a molecule is not static, and its different spatial arrangements, or conformations, can have varying energies. Conformational analysis is the study of these different arrangements and their relative stabilities. lumenlearning.com

For this compound, the piperidine (B6355638) ring is the central structural feature. Like cyclohexane, piperidine rings typically adopt a low-energy chair conformation to minimize angle and torsional strain. However, the presence of two bulky substituents on the same carbon atom (C3)—a benzyl (B1604629) group and an ethyl carboxylate group—significantly influences the conformational landscape.

In a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. nih.gov For the C3-substituted piperidine ring in this molecule, the chair conformation where the large benzyl group occupies an equatorial position would be significantly more stable than one where it is forced into an axial position. Computational modeling can precisely quantify the energy difference between these conformers. nih.gov Furthermore, alternative conformations like the boat and twist-boat are also possible, though they are typically higher in energy than the chair form. nih.gov

Table 2: Relative Energies of Piperidine Ring Conformations

| Conformation | General Stability | Reason for Stability/Instability |

|---|---|---|

| Chair | Most Stable | Staggered arrangement of all C-C bonds minimizes torsional strain. |

| Twist-Boat | Intermediate | Relieves some of the steric strain found in the boat conformation. |

| Boat | Least Stable | Eclipsing interactions (torsional strain) and steric hindrance ("flagpole" interactions). |

In Silico Studies of Structure-Property Relationships

In silico studies are essential for establishing relationships between a molecule's structure and its physical, chemical, or biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of new molecules based on the known properties of similar compounds.

For this compound, a QSAR study could predict its potential biological activity by correlating calculated molecular descriptors with the activities of a training set of known compounds. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Although specific QSAR models for this compound are not publicly documented, the methodology is a staple in drug discovery and materials science. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor). mdpi.comnih.gov

An MD simulation of this compound could provide several key insights:

Conformational Flexibility: It would show the real-time flexibility of the piperidine ring and the rotational freedom of the benzyl and ethyl carboxylate side chains.

Solvent Interactions: When simulated in a solvent like water, MD can reveal how solvent molecules arrange around the solute and form hydrogen bonds, which influences solubility and reactivity.

Binding Dynamics: If the molecule is a potential ligand for a protein, MD simulations can model the process of it binding to the active site, revealing the stability of the complex and the key intermolecular interactions involved. nih.govresearchgate.net

These simulations are computationally intensive but offer an unparalleled view of the molecule's behavior on a timescale from picoseconds to microseconds, bridging the gap between static structures and real-world function.

Strategic Role in Complex Molecule Construction and Advanced Organic Synthesis

Ethyl (S)-3-Benzylpiperidine-3-carboxylate as a Chiral Synthon and Building Block

This compound is a highly valuable chiral building block in organic synthesis. Its utility stems from the stereochemically defined piperidine (B6355638) core, which is a prevalent motif in a wide array of natural products and pharmaceutical agents. The defining feature of this molecule is the quaternary stereocenter at the C3 position, bearing both a benzyl (B1604629) and an ethyl carboxylate group. The synthesis of such sterically congested, chiral centers is a significant challenge in synthetic chemistry, making enantiomerically pure compounds like this particularly prized.

The presence of the (S)-configuration at this center allows chemists to introduce a specific three-dimensional orientation into a target molecule, which is often critical for biological activity. The compound contains three key points for further chemical modification:

The secondary amine (N-H): This site can be readily functionalized through N-alkylation, acylation, arylation, or sulfonylation to introduce a wide variety of substituents.

The ethyl ester (-COOEt): This group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides, offering numerous pathways for molecular elaboration.

The benzyl group: While less commonly modified, it can be a site for aromatic substitution or removed under hydrogenolysis conditions if necessary.

A documented synthetic route to the core structure involves the cyclization of precursors like diethyl 2-benzyl-2-(2-cyanoethyl)malonate. lookchem.com This approach builds the substituted piperidine ring, establishing the critical 3,3-disubstitution pattern. The subsequent stereoselective synthesis to isolate the (S)-enantiomer provides the final chiral synthon.

| Feature | Description | Potential Transformations |

|---|---|---|

| (S)-Quaternary Stereocenter | A chiral center at the C3 position substituted with four different groups. | Provides fixed 3D geometry crucial for stereospecific synthesis. |

| Secondary Amine | A reactive nucleophilic and basic site on the piperidine ring. | Alkylation, Acylation, Arylation, Reductive Amination. |

| Ethyl Ester | An electron-withdrawing group that can be readily modified. | Hydrolysis, Reduction, Amidation, Transesterification. |

Precursor in the Synthesis of Diverse Piperidine-Containing Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Chiral 3-substituted piperidines, in particular, are key components of molecules targeting a range of biological pathways. nih.govacs.org For instance, the PARP inhibitor Niraparib and the antipsychotic agent Preclamol both feature a chiral 3-substituted piperidine ring, underscoring the therapeutic relevance of this structural class. nih.govacs.org

This compound serves as an advanced precursor for building such complex scaffolds. Its functional handles allow for divergent synthesis, where a single chiral starting material can be converted into a library of structurally diverse analogues. This is a powerful strategy in drug discovery for exploring structure-activity relationships (SAR). For example, the secondary amine can be derivatized to introduce groups that interact with specific pockets in a biological target, while the ester can be converted to an amide to introduce hydrogen bond donors and acceptors. The fixed stereochemistry ensures that any observed changes in biological activity can be attributed to the newly introduced functional groups rather than changes in the core's spatial arrangement.

Development of Novel Methodologies Leveraging the Compound's Unique Reactivity

Accessing complex structures like this compound, with its 3,3-disubstituted pattern, has driven the development of novel synthetic methodologies. Traditional methods often struggle to create quaternary stereocenters with high enantioselectivity. Modern approaches that enable the synthesis of this and related structures include:

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to functionalize pyridine (B92270) derivatives, providing a powerful route to enantioenriched 3-substituted piperidines. nih.govacs.org

Intramolecular Cyclization Strategies: Methods such as the Dieckmann condensation of acyclic amino-diester precursors are employed to construct the piperidine ring. google.com This intramolecular reaction is highly effective for forming six-membered rings.

Michael Addition Strategies: A double Michael addition of a primary amine (like benzylamine) to a 1,4-pentadiene (B1346968) derivative can be used to assemble 3,5-disubstituted piperidine cores. koreascience.or.kr

These advanced synthetic methods are crucial for preparing the necessary building blocks for modern drug discovery programs. The successful synthesis of this compound is itself a demonstration of the power of these contemporary chemical strategies to create complex, chiral molecules.

Contributions to the Chemical Space of sp3-Rich Architectures

In recent years, fragment-based drug discovery (FBDD) has increasingly focused on moving away from flat, aromatic (sp2-rich) molecules towards more three-dimensional, saturated (sp3-rich) scaffolds. nih.govnih.gov Molecules with a higher fraction of sp3-hybridized carbons often exhibit improved physicochemical properties, such as better solubility and metabolic stability, and can make more specific and complex interactions with protein targets. cam.ac.uk

This compound is an exemplary sp3-rich fragment. Its non-planar, chair-like piperidine conformation and its quaternary stereocenter provide a rigid and well-defined three-dimensional shape. Incorporating such scaffolds into screening libraries expands the diversity of shapes available to drug designers, increasing the probability of finding hits for challenging biological targets. nih.govwhiterose.ac.uk The development of synthetic routes to libraries of such 3D fragments, including various regio- and diastereoisomers of substituted piperidines, is an active area of research aimed at populating the chemical space with medicinally relevant structures. whiterose.ac.uk

| Property | sp2-Rich Scaffolds (e.g., Benzene) | sp3-Rich Scaffolds (e.g., Piperidine Core) |

|---|---|---|

| Geometry | Planar, 2D | Non-planar, 3D (e.g., chair, boat conformations) |

| Solubility | Generally lower in aqueous media | Often higher due to reduced planarity and potential for H-bonding |

| Protein Binding | Primarily through π-stacking and hydrophobic interactions | Through precise, directional interactions in defined 3D pockets |

Patent Literature Analysis of Synthetic Insights and Methodologies

An analysis of patent literature reveals key industrial strategies for the synthesis of complex piperidine derivatives. While patents specifically citing this compound are not prevalent, the methodologies disclosed for structurally similar compounds provide significant insight.

A notable example is found in Chinese patent CN110734393B, which details the preparation of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. google.com The core of this synthesis is an intramolecular Dieckmann condensation of an acyclic diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, using a strong base like sodium tert-butoxide to form the six-membered piperidone ring. google.com This cyclization approach is a robust and scalable method for constructing the piperidine skeleton and is highly relevant for the synthesis of 3,3-disubstituted analogues.

Furthermore, patent WO2010077798A2 describes the stereoselective synthesis of piperidine derivatives, highlighting their importance as building blocks for dipeptidyl peptidase IV (DPP-4) inhibitors. google.com The patent underscores the critical need for effective and stereoselective methods to produce these chiral intermediates for the pharmaceutical industry. The general patent landscape for the parent compound, ethyl piperidine-3-carboxylate, also shows a wide range of applications and synthetic routes, confirming the broad industrial interest in this class of molecules. nih.gov

Future Research Directions and Unexplored Avenues in Ethyl S 3 Benzylpiperidine 3 Carboxylate Chemistry

Innovative Asymmetric Synthesis Routes with Enhanced Efficiency and Atom Economy

The development of novel synthetic routes to ethyl (S)-3-benzylpiperidine-3-carboxylate that improve upon existing methods in terms of efficiency, safety, and environmental impact is a primary area for future research. A key goal is the enhancement of atom economy, minimizing waste by maximizing the incorporation of starting materials into the final product.

Future investigations could focus on catalytic asymmetric methods that construct the chiral quaternary center in a single step. For instance, adapting transition-metal-catalyzed asymmetric allylic alkylation or Heck reactions could provide direct access to the core structure. Research into chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, also presents a promising frontier for producing enantiomerically pure piperidine (B6355638) derivatives. nih.gov

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Catalytic Asymmetric Phase-Transfer Cyclization | High enantioselectivity, operational simplicity, mild conditions. | Development of novel chiral phase-transfer catalysts. |

| Enantioselective Michael Addition/Cyclization Cascade | Step economy, direct construction of the piperidine ring. | Exploration of organocatalysts or metal-based catalysts. |

| Chemoenzymatic Deracemization | High enantiopurity, environmentally benign. | Identification of robust enzymes for selective reactions. |

Investigation of New Catalyst Systems for Advanced Stereocontrol

Achieving exquisite stereocontrol is paramount in the synthesis of pharmaceutical intermediates. For this compound, future research should target the discovery and development of novel catalyst systems that can efficiently and selectively generate the desired (S)-enantiomer.

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful method for accessing enantioenriched 3-substituted piperidines and could be adapted for 3,3-disubstituted systems. nih.govacs.org The exploration of cooperative catalysis, where two or more catalysts work in concert to control different aspects of the reaction, could also lead to breakthroughs in selectivity and yield. Furthermore, the development of chiral frustrated Lewis pairs for the catalytic hydrogenation of substituted pyridinium (B92312) precursors offers a metal-free alternative for asymmetric synthesis.

Exploration of Unconventional Reactivity and Novel Transformations

Beyond its role as a synthetic intermediate, the inherent reactivity of this compound itself is a largely unexplored area. Future studies could investigate novel transformations of the piperidine ring or its substituents. For example, selective C-H functionalization at positions C2, C4, C5, or C6 of the piperidine ring would open up avenues for late-stage diversification, allowing for the rapid generation of analog libraries for structure-activity relationship studies.

Another area of interest is the exploration of ring-distortion or ring-rearrangement strategies to access other heterocyclic systems. Such transformations could lead to the discovery of novel molecular scaffolds with unique biological activities.

Advanced Computational Methodologies for Predictive Molecular Design

Computational chemistry offers powerful tools for accelerating research and development. In the context of this compound, advanced computational methodologies can be employed for several purposes. Quantum mechanics (QM) calculations can be used to elucidate reaction mechanisms of novel synthetic routes and to predict the stereochemical outcome of catalytic reactions. nih.gov

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies can be applied to derivatives of this compound to predict their biological activity and pharmacokinetic properties. nih.gov This predictive capability can guide the design of new molecules with improved therapeutic potential, saving significant time and resources in the drug discovery process.

| Computational Method | Application Area | Potential Impact |

| Density Functional Theory (DFT) | Reaction mechanism and catalyst design. | Rational design of more efficient and selective catalysts. |

| Molecular Docking | Predicting binding modes to biological targets. | Prioritization of synthetic targets for biological evaluation. |

| QSAR Modeling | Predicting biological activity and properties. | Design of derivatives with enhanced potency and drug-like properties. |

Application in the Construction of Architecturally Complex Polycyclic Systems

The rigid, chiral scaffold of this compound makes it an ideal starting material for the synthesis of architecturally complex polycyclic systems, particularly alkaloids. Many biologically active natural products contain a substituted piperidine ring as a core structural motif.

Future research should focus on developing synthetic strategies that utilize this compound as a key building block in the total synthesis of such natural products. Intramolecular cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, could be employed to construct additional rings onto the piperidine core, leading to the formation of complex polycyclic frameworks. The development of tandem reactions that form multiple rings in a single synthetic operation would be particularly valuable in this regard.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (S)-3-benzylpiperidine-3-carboxylate, and how can stereochemical control be achieved?

- Methodology :

- Chiral Pool Synthesis : Use (S)-nipecotic acid (piperidine-3-carboxylic acid) as a starting material. Protect the amine with a tert-butoxycarbonyl (Boc) group, followed by benzylation at the 3-position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Deprotect the Boc group and perform esterification with ethanol via Steglich esterification (DCC/DMAP) .

- Asymmetric Catalysis : Employ palladium-catalyzed asymmetric allylic alkylation to install the benzyl group enantioselectively .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) and confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10 v/v) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzyl proton signals at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment; observe [M+H]⁺ at m/z 278.2 .

- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; monitor for electrostatic discharge during transfers .

- Waste Disposal : Classify as hazardous organic waste; consult institutional EHS guidelines for incineration or licensed disposal .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using factorial design?

- Experimental Design :

- Factors : Vary temperature (25–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF).

- Response Variables : Yield, enantiomeric excess (ee), and reaction time.

- Analysis : Apply a 2³ factorial design to identify interactions; ANOVA for statistical significance. For example, higher temperatures may accelerate benzylation but reduce ee due to racemization .

Q. How do structural modifications at the benzyl group affect the compound’s bioactivity?

- Case Studies :

- Electron-Withdrawing Groups : Substituting benzyl with 4-nitrobenzyl reduces metabolic stability (in vitro CYP450 assays show faster clearance) .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethylbenzyl) hinder binding to nicotinic acetylcholine receptors (IC₅₀ increases from 50 nM to >1 µM) .

Q. How can discrepancies in reported cytotoxicity data for this compound be resolved?

- Troubleshooting :

- Purity Verification : Reanalyze batches via LC-MS; impurities >0.5% (e.g., unreacted benzyl bromide) may skew MTT assay results .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hr). Contradictory IC₅₀ values (~10 µM vs. 50 µM) may arise from differential apoptosis pathways .

- Stereochemical Confirmation : Ensure ee >98% using chiral HPLC; racemic mixtures exhibit reduced potency .

Key Research Challenges

- Stereochemical Integrity : Racemization during benzylation requires low-temperature conditions (<40°C) and inert atmospheres .

- Scale-Up Limitations : Column chromatography for purification is impractical >10 g; switch to recrystallization (ethyl acetate/hexane) .

- Biological Assay Variability : Standardize protocols across labs to minimize data contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.